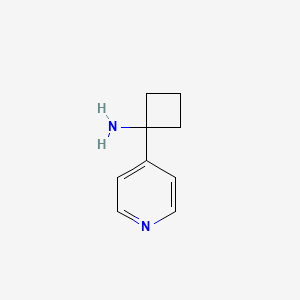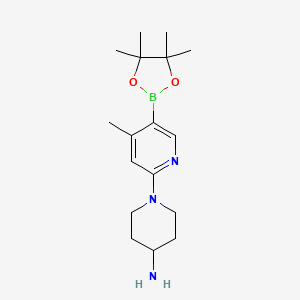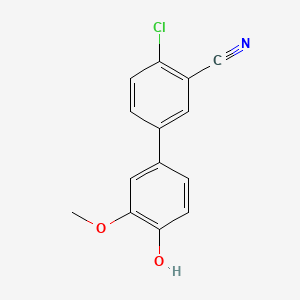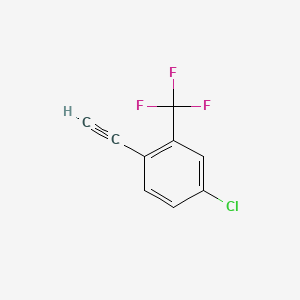
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Summary of the Application
“4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Results or Outcomes
The major outcome of using “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene” in the synthesis of TFMP derivatives is the protection of crops from pests . In the pharmaceutical industry, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Solvent in Varnishes and Glues
Summary of the Application
Para-Chlorobenzotrifluoride (PCBTF), a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a solvent in varnishes and glues . It is being used as a replacement for the xylene-ethylbenzene hydrocarbon mixture, which is being phased out due to its contribution to the formation of photochemical smog .
Methods of Application or Experimental Procedures
PCBTF is used as a solvent in the formulation of varnishes and glues . It has a low surface tension, so solutions of ink, paint, and varnish will easily penetrate cracks and crevices .
Results or Outcomes
The major outcome of using PCBTF as a solvent is the reduction of volatile organic compounds (VOCs) released into the atmosphere as the solvent evaporates .
3. Synthetic Intermediate
Summary of the Application
Trifluorotoluene, another compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a synthetic intermediate . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
Methods of Application or Experimental Procedures
The synthesis of 3-aminobenzotrifluoride involves nitration followed by reduction to meta-H2NC6H4CF3 . This aniline is then converted to the urea .
Results or Outcomes
The major outcome of using trifluorotoluene as a synthetic intermediate is the production of the herbicide fluometuron .
4. Low Toxicity Alternative to Dichloromethane
Summary of the Application
Trifluorotoluene, a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, is used as a low toxicity alternative to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
Methods of Application or Experimental Procedures
As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
Results or Outcomes
The major outcome of using trifluorotoluene as a solvent is its similar solvating properties to dichloromethane, but with a higher boiling point .
5. Synthesis of Isoxazole
Summary of the Application
1-Chloro-2-ethynylbenzene, a compound structurally similar to “4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene”, may be used in the synthesis of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The major outcome of using 1-Chloro-2-ethynylbenzene in the synthesis is the production of 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1-ethynyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRWJFXESMNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

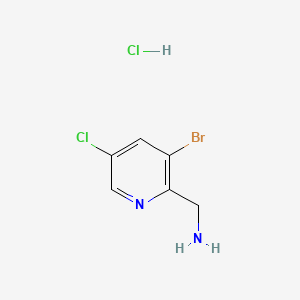
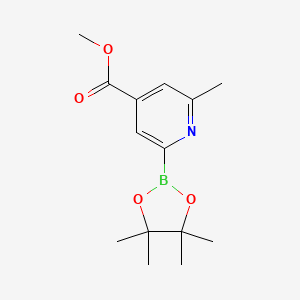
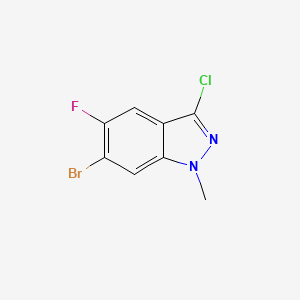
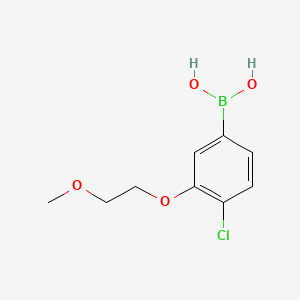
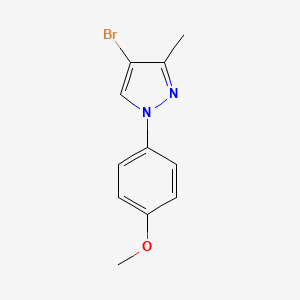
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
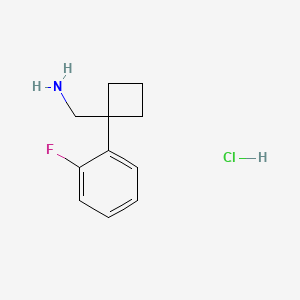
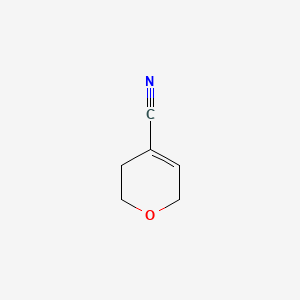
![4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B597241.png)
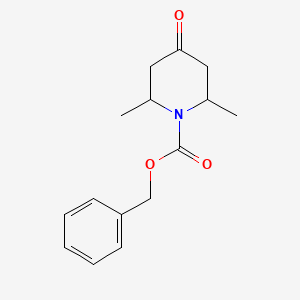
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)
